molecular formula C23H21N3O2S2 B2991143 3-amino-N-(3-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 383895-04-3

3-amino-N-(3-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2991143
CAS No.: 383895-04-3
M. Wt: 435.56
InChI Key: ZVKDPNZMTLQRQI-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]quinoline family, a class of polyheterocyclic molecules characterized by a fused thiophene-pyridine core. The structure includes a 3-methoxyphenyl carboxamide group at position 2 and a thiophen-2-yl substituent at position 4 (Figure 1). Such derivatives are synthesized via multi-step reactions involving cyclization and functional group modifications, often employing solvents like DMF or ethanol under reflux conditions . The 3-amino group and tetrahydroquinoline moiety enhance solubility and bioavailability, making these compounds attractive for pharmacological studies.

Properties

IUPAC Name

3-amino-N-(3-methoxyphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-28-14-7-4-6-13(12-14)25-22(27)21-20(24)19-18(17-10-5-11-29-17)15-8-2-3-9-16(15)26-23(19)30-21/h4-7,10-12H,2-3,8-9,24H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKDPNZMTLQRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-(3-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide belongs to a class of organic compounds known for their diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes available research findings to provide a comprehensive overview of the biological activity associated with this compound.

Structural Overview

The compound features a complex structure characterized by a tetrahydrothienoquinoline core with various substituents that contribute to its biological properties. The key structural components include:

  • Amino group : Contributes to hydrogen bonding and potential interactions with biological targets.
  • Methoxyphenyl group : Enhances lipophilicity and may influence receptor binding.
  • Thiophenyl group : Often associated with enhanced biological activity due to its electron-rich nature.

Anticancer Activity

Research indicates that derivatives of thienoquinoline compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds with similar structures showed potent activity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values in the low micromolar range (e.g., 0.0585 µg/mL for MCF-7) .
  • The presence of the tetrahydrothienoquinoline scaffold is associated with inhibition of tumor growth and induction of apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

Thienoquinoline derivatives have also been investigated for their antimicrobial properties:

  • Compounds similar to this compound exhibited significant antibacterial activity against strains such as E. coli and K. pneumoniae, with minimum inhibitory concentrations (MIC) reported as low as 12.5 µg/mL .
  • The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

  • MCF-7 Cell Line Study :
    • A derivative of the compound was tested against MCF-7 cells, showing an IC50 value of 0.0585 µg/mL, indicating potent anticancer activity.
    • The study concluded that structural modifications could enhance efficacy against resistant cancer strains .
  • Antimicrobial Screening :
    • A series of thienoquinoline derivatives were screened for antimicrobial activity against various pathogens.
    • Compounds demonstrated MIC values ranging from 6.25 µg/mL to 25 µg/mL against multiple bacterial strains .

Research Findings Summary

Activity Type Cell Line/Pathogen IC50/MIC Value Reference
AnticancerMCF-70.0585 µg/mL
AnticancerHeLa0.0692 µg/mL
AntimicrobialE. coli12.5 µg/mL
AntimicrobialK. pneumoniae12.5 µg/mL

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs include:

  • Substituents on the phenyl ring : Chloro (e.g., 2-chlorophenyl in KuSaSch032 ), fluoro (e.g., 4-fluorophenyl ), and methoxy groups (e.g., 3-chloro-4-methoxyphenyl ).
  • Heterocyclic substituents : Thiophen-2-yl (target compound), pyridinyl (), benzothiazolyl (), and thiazolyl ().
  • Core modifications : Ethyl groups at position 6 () and trifluoromethyl groups ().

Table 1: Structural and Physicochemical Comparisons

Compound ID/Evidence Substituents (Position 4) Carboxamide Group (Position 2) Molecular Weight Key Features
Target Compound Thiophen-2-yl N-(3-methoxyphenyl) Not provided Enhanced π-π interactions from thiophene
KuSaSch032 3-Methylphenyl N-(2-chlorophenyl) ~439.3 (calc.) Antiplasmodial activity (IC₅₀: 42% yield)
Compound 1 Not specified N-(3-chloro-2-methylphenyl) Not provided Cytotoxic (IC₅₀ < 10 µM in ovarian cancer)
Ethyl (Position 6) N-(3-chloro-4-methoxyphenyl) 415.94 Improved metabolic stability
3-Pyridinyl N-(4-methylsulfanylphenyl) 446.59 Potential CNS penetration

Pharmacological Activities

Anticancer Potential
  • Compound 1 () : Exhibits significant cytotoxicity in ovarian cancer cell lines (SK-OV-3, OVCAR-3), surpassing activity in breast and prostate cancers. The 3-chloro-2-methylphenyl group may enhance DNA intercalation .
  • : A benzothiazolyl-substituted analog shows unknown activity but structural similarity to kinase inhibitors .
Antiplasmodial and Antimicrobial Activity
  • KuSaSch032 () : Achieves 42% yield with antiplasmodial activity, likely due to the 2-chlorophenyl group’s hydrophobic interactions .
Antioxidant and Anti-inflammatory Effects
  • : Ethyl acrylamido-thiophene carboxylates show radical scavenging and anti-inflammatory activity, highlighting the role of electron-withdrawing groups .

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